molecular formula C13H15BF2O4 B1338976 2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 517874-23-6

2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1338976
M. Wt: 284.07 g/mol
InChI Key: MSZIPJYFAVSSNT-UHFFFAOYSA-N
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Description

The compound “2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with a molecular weight of 187.15 . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound is in liquid form .


Molecular Structure Analysis

The compound has a molecular formula of C8H7F2NO2 . The InChI code is 1S/C8H7F2NO2/c9-8(10)12-6-2-1-5(4-11)3-7(6)13-8/h1-3H,4,11H2 . The Canonical SMILES is C1=CC2=C(C=C1CC#N)OC(O2)(F)F .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 197.14 g/mol . It has a XLogP3 value of 2.4 , indicating its lipophilicity. It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 1 rotatable bond . The exact mass and monoisotopic mass are 197.02883473 g/mol . The topological polar surface area is not specified .

Scientific Research Applications

Synthesis and Characterization

This compound has been employed as a precursor in the synthesis of complex molecules. Its structure and properties have been characterized using various spectroscopic methods, including FT-IR, NMR, and MS spectroscopies, as well as X-ray diffraction. These studies highlight its role in facilitating the synthesis of novel compounds with potential applications in materials science and organic chemistry (Liao et al., 2022; Wu et al., 2021).

Material Science Applications

Research into the compound's derivatives has led to the development of materials with unique properties, such as novel stilbene derivatives synthesized for potential use in liquid crystal display (LCD) technology. These derivatives have shown promising results in preliminary biological testing for neurodegenerative diseases, suggesting a broad range of applications from electronics to medicine (Das et al., 2015).

Organic Electronics

The compound has been pivotal in the synthesis of polymers for organic electronics, specifically in the development of conjugated polymers for organic solar cells (OSC). These studies demonstrate its utility in creating materials with narrow optical band gaps and thermal stability, contributing to the advancement of OSC technology and potentially improving the efficiency of photovoltaic devices (Meena et al., 2018; Meena et al., 2018).

Safety And Hazards

The compound has been classified with the GHS05 and GHS07 pictograms . The signal word for this compound is "Danger" . Hazard statements include H302-H312-H314-H332 . Precautionary statements include P260-P261-P264-P270-P271-P280-P301+P312-P301+P330+P331-P302+P352-P303+P361+P353-P304+P340-P305+P351+P338-P310-P312-P321-P322-P330-P363-P405-P501 .

properties

IUPAC Name

2-(2,2-difluoro-1,3-benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BF2O4/c1-11(2)12(3,4)20-14(19-11)8-5-6-9-10(7-8)18-13(15,16)17-9/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZIPJYFAVSSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(O3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462045
Record name 2,2-difluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

517874-23-6
Record name 2,2-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517874-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-difluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an oven-dried three-necked round bottom flask under nitrogen was added 5-bromo-2,2-difluorobenzo[d][1,3]dioxole (2.516 g, 10.6 mmol) and anhydrous tetrahydrofuran (26 mL). The solution was cooled to 0° C. Isopropylmagnesium chloride-lithium chloride complex (1.3 M; 10 mL, 13.0 mmol) was added slowly and stirred for 1 h. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.2 mL, 10.62 mmol) was added, and the reaction mixture was stirred for 1 h. The reaction was quenched with saturated aqueous ammonium chloride and extracted three times with ethyl acetate. The combined organic layers were washed with brine and dried over anhydrous magnesium sulfate. The solution was filtered and concentrated to provide 2-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a yellow oil (2.54 g, 84%): 1H NMR (400 MHz, CDCl3) δ 7.56 (dd, J=8.0, 1.0 Hz, 1H), 7.47 (d, J=0.6 Hz, 1H), 7.06 (dd, J=7.9, 0.4 Hz, 1H), 1.34 (s, 12H); 19F NMR (376 MHz, CDCl3) δ −50.18; EIMS m/z 284.
Quantity
2.516 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two

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